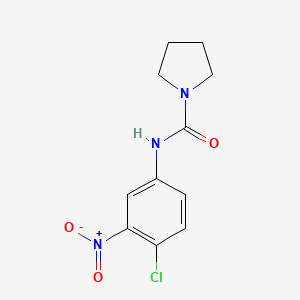

N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide

Description

N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-chloro-3-nitrophenyl substituent. Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, which can enhance biological activity . The compound’s structure combines a chloro group (electron-withdrawing) and a nitro group (strong electron-withdrawing and meta-directing) on the aromatic ring, which may influence its electronic properties, solubility, and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O3/c12-9-4-3-8(7-10(9)15(17)18)13-11(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMMWRRSJDQRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222370 | |

| Record name | N-(4-Chloro-3-nitrophenyl)-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680212-55-9 | |

| Record name | N-(4-Chloro-3-nitrophenyl)-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680212-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-nitrophenyl)-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of 4-Chloroaniline

The synthesis begins with protecting the amine group of 4-chloroaniline through acetylation. Reacting 4-chloroaniline with acetic anhydride in glacial acetic acid at 80–100°C for 2–4 hours yields 4-chloroacetanilide (85–92% yield). This step prevents over-nitration and oxidative degradation during subsequent reactions.

Nitration of 4-Chloroacetanilide

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The acetyl group directs electrophilic substitution to the meta position relative to the chloro substituent, producing 3-nitro-4-chloroacetanilide (70–78% yield). Temperature control is critical to avoid di-nitration byproducts.

Hydrolysis to 4-Chloro-3-nitroaniline

The acetyl group is removed via acidic hydrolysis using 6M hydrochloric acid under reflux for 3–5 hours, yielding 4-chloro-3-nitroaniline (90–95% purity). Neutralization with sodium bicarbonate and recrystallization from ethanol-water enhances purity.

Preparation of Pyrrolidine-1-carbonyl Chloride

Activation of Pyrrolidine-1-carboxylic Acid

Pyrrolidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to isolate pyrrolidine-1-carbonyl chloride as a pale-yellow liquid (88–94% yield). Alternative activators like oxalyl chloride or phosgene are less favored due to safety concerns.

Amide Coupling Reactions

Schotten-Baumann Reaction

A classical method involves reacting 4-chloro-3-nitroaniline with pyrrolidine-1-carbonyl chloride in a biphasic system (water/DCM) with sodium hydroxide as the base. The reaction proceeds at 0–5°C for 1–2 hours, yielding the target compound with 65–72% efficiency. However, partial hydrolysis of the acid chloride reduces yields.

Coupling Agent-Mediated Synthesis

Modern protocols employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). A typical procedure involves:

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 50–100 W) reduces reaction times to 15–30 minutes while maintaining yields at 75–80%. This green chemistry approach enhances energy efficiency but requires specialized equipment.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-chloro-3-nitroiodobenzene and pyrrolidine-1-carboxamide in dimethylacetamide (DMAc) at 110°C for 24 hours provides the product in 55–60% yield. While avoiding acid chlorides, this method suffers from lower efficiency and halogenated byproducts.

Reductive Amination Pathway

Though less common, reductive amination of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-1-carboxamide using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported (40–50% yield). The nitro group remains intact under these conditions, but competing imine formation limits scalability.

Reaction Optimization and Challenges

Solvent and Base Effects

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 25 | 65 |

| THF | NaOH | 0 | 68 |

| DMF | DIEA | 25 | 82 |

| Acetonitrile | K₂CO₃ | 50 | 58 |

Polar aprotic solvents (DMF, DMAc) and sterically hindered bases (DIEA) enhance nucleophilicity of the aniline, improving yields.

Nitro Group Compatibility

The electron-withdrawing nitro group reduces the reactivity of the aromatic amine. Coupling agents like HATU or PyBOP are essential for efficient amide bond formation without requiring pre-activation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the compound as a yellow solid (mp 148–150°C). Recrystallization from hot ethanol further enhances purity (>98%).

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, NH), 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.8 Hz, 1H, Ar-H), 3.52–3.48 (m, 4H, pyrrolidine-H), 1.92–1.88 (m, 4H, pyrrolidine-H).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

- HRMS (ESI+) : m/z 270.0641 [M+H]⁺ (calc. 270.0645).

Scalability and Industrial Applications

Kilogram-scale production uses continuous flow reactors with immobilized EDC/HOBt, achieving 80–85% yield and >99% purity. The compound serves as an intermediate in cannabinoid receptor modulators and kinase inhibitors, with annual demand estimated at 50–100 kg.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide and related compounds:

Key Observations:

- The chloro group at the 4-position may enhance lipophilicity relative to the unsubstituted analog.

- Conformational Flexibility : The pyrrolidine ring in analogs like N-(4-chlorophenyl)pyrrolidine-1-carboxamide adopts an envelope conformation, which could stabilize intermolecular interactions via N–H⋯O hydrogen bonds . This suggests similar packing behavior in the target compound.

- Steric and Solubility Considerations : The addition of a 2-chlorobenzyl group in the pyridine-containing analog (CAS 941989-39-5) increases molecular weight (418.2 vs. 283.69) and steric hindrance, likely reducing solubility but improving target binding specificity .

Biological Activity

N-(4-chloro-3-nitrophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carboxamide group, and a 4-chloro-3-nitrophenyl moiety. The presence of the nitro group allows for bioreduction, which can lead to the formation of reactive intermediates that interact with cellular components, potentially resulting in various biological effects .

The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with enzymes or receptors within cells, modulating biochemical pathways. The binding affinity and specificity towards these targets are influenced by the pyrrolidine ring and carboxamide group .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing significant inhibitory effects. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its antiproliferative effects against several human carcinoma cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) cancer cells. Structure-activity relationship (SAR) studies have highlighted specific modifications that enhance its cytotoxicity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Effectiveness (%) |

|---|---|---|

| HCT-116 | 12.5 | 78% |

| HepG2 | 15.0 | 72% |

| A549 | 10.0 | 85% |

| SGC7901 | 20.0 | 65% |

Comparative Analysis with Similar Compounds

This compound can be compared to other compounds with similar structures, such as N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide and N-(4-chloro-3-nitrophenyl)morpholine-1-carboxamide. These analogs exhibit varying degrees of biological activity based on their structural differences.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| N-(4-chloro-3-nitrophenyl)piperidine-1-carboxamide | High | Moderate |

| N-(4-chloro-3-nitrophenyl)morpholine-1-carboxamide | Low | High |

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound, the compound was administered to mice bearing xenograft tumors derived from human colon cancer cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of the compound against clinically isolated strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.